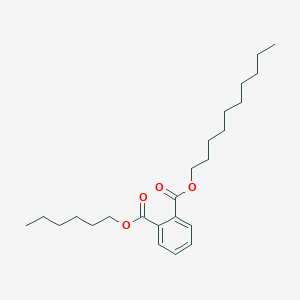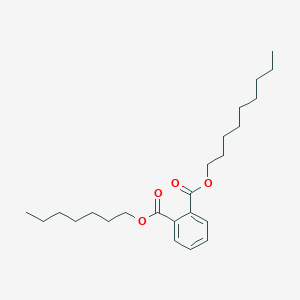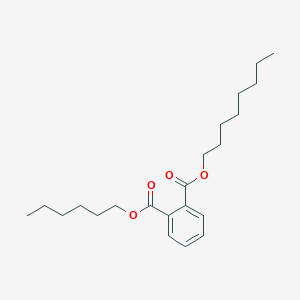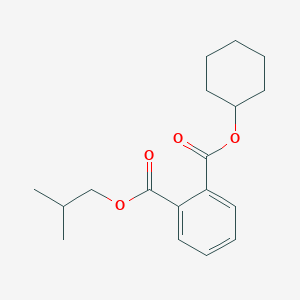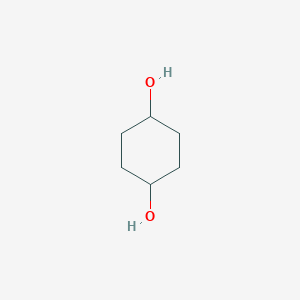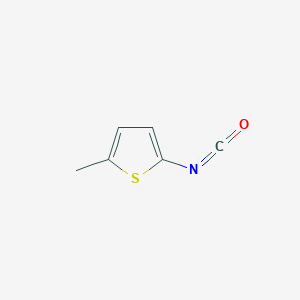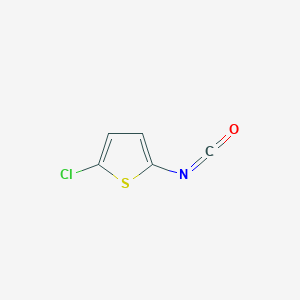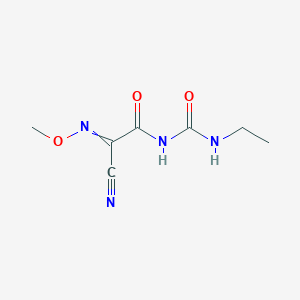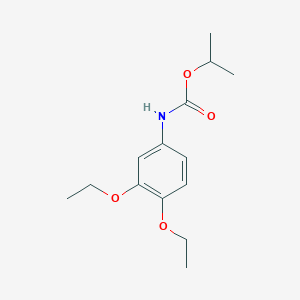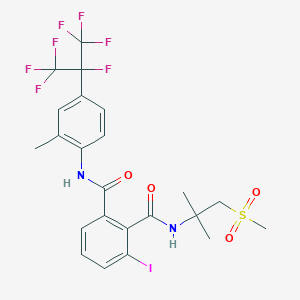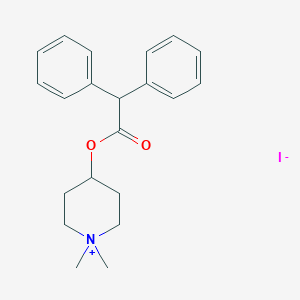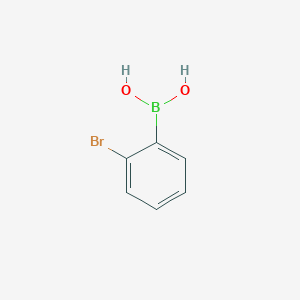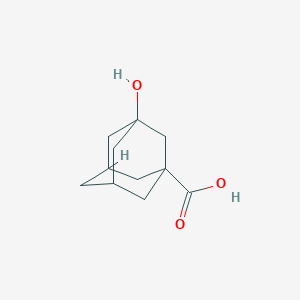
3-Hydroxyadamantan-1-carbonsäure
Übersicht
Beschreibung
3-Hydroxyadamantane-1-carboxylic acid is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is also known by other names such as 1-Carboxy-3-adamantanol and 3-Carboxy-1-hydroxyadamantane . This compound is part of the adamantane family, which is characterized by a tricyclic structure that provides unique stability and rigidity .
Wissenschaftliche Forschungsanwendungen
3-Hydroxyadamantane-1-carboxylic acid is used in various scientific research applications, including:
Biochemische Analyse
Biochemical Properties
It is known to be used in the synthesis of potent pyridyl amide/sulfonamide inhibitors of 11β-HSD-1 . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of these reactions.
Molecular Mechanism
It is known to be involved in the synthesis of potent pyridyl amide/sulfonamide inhibitors of 11β-HSD-1 , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyadamantane-1-carboxylic acid typically involves the oxidation of adamantane derivatives. One common method includes the reaction of adamantane with thionyl chloride to form 1,3-dichloro adamantane, which is then converted to 1,3-adamantanediol in a triethylamine-water solution .
Industrial Production Methods: Industrial production methods for 3-Hydroxyadamantane-1-carboxylic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wirkmechanismus
The mechanism of action of 3-Hydroxyadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Adamantanecarboxylic acid: Similar in structure but lacks the hydroxyl group.
3-Bromoadamantane-1-carboxylic acid: Contains a bromine atom instead of a hydroxyl group.
1-Adamantanol: Similar tricyclic structure but lacks the carboxylic acid group.
Uniqueness: 3-Hydroxyadamantane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the adamantane structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
IUPAC Name |
3-hydroxyadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJMAWPEZKYJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371418 | |
| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42711-75-1 | |
| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-Hydroxyadamantane-1-carboxylic acid in forming metal complexes?
A1: 3-Hydroxyadamantane-1-carboxylic acid acts as a ligand in the formation of metal complexes. It coordinates to metal ions, like Zinc(II), through its carboxylate and hydroxyl groups. [, ] The adamantane structure provides steric bulk and rigidity, potentially influencing the stability and geometry of the resulting complexes. [] For instance, in a Zinc(II) complex, it forms a near-regular trigonal bipyramidal coordination geometry around the Zinc ion. []
Q2: Are there any notable hydrogen bonding patterns observed in the crystal structure of 3-Hydroxyadamantane-1-carboxylic acid and its derivatives?
A2: Yes, both 3-Hydroxyadamantane-1-carboxylic acid and its derivative, 1-acetyl-3-adamantanol, exhibit significant intermolecular hydrogen bonding in their crystal structures. [] These interactions primarily involve the hydroxyl group and the carboxylic acid group in 3-Hydroxyadamantane-1-carboxylic acid, and the hydroxyl and acetyl groups in 1-acetyl-3-adamantanol. [] Such hydrogen bonding patterns contribute to the stability and packing arrangements within their crystal lattices.
Q3: Has 3-Hydroxyadamantane-1-carboxylic acid been explored for potential therapeutic applications?
A3: Yes, 3-Hydroxyadamantane-1-carboxylic acid has been investigated as a potential component in conjugates for treating iron overload. [] Studies have explored its conjugation with Desferrioxamine B (DFOB) to enhance iron chelation properties. [] Specifically, the DFOB-3,5-dimethyladamantane-1-carboxylic acid adduct demonstrated a three-fold increase in intracellular iron mobilization compared to DFOB alone. [] This suggests potential for 3-Hydroxyadamantane-1-carboxylic acid derivatives in treating diseases like beta-thalassemia.
Q4: Are there synthetic routes available for the preparation of 3-Hydroxyadamantane-1-carboxylic acid?
A4: While the provided abstracts don't detail specific synthetic procedures, one abstract mentions the "SYNTHESIS OF 3-HYDROXYADAMANTANE-1-CARBOXYLIC ACID". [] This suggests that established synthetic protocols for this compound likely exist in the literature.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

